Physicochemical properties and solubility profile of 3-Amino-6-methoxypyridine-2-acetonitrile
Physicochemical properties and solubility profile of 3-Amino-6-methoxypyridine-2-acetonitrile
Executive Summary
3-Amino-6-methoxypyridine-2-acetonitrile (CAS 111796-01-1) is a critical heterocyclic intermediate utilized primarily in the synthesis of fused pyridine systems, such as imidazo[1,2-a]pyridines, which are pharmacophores in various kinase inhibitors and anti-infective agents.[1][2] Its structural core features a trifecta of functional handles—an electron-donating amino group, an electron-withdrawing nitrile, and a lipophilic methoxy substituent—creating a unique electronic push-pull system that influences both its reactivity and solubility profile.
This guide provides a comprehensive physicochemical analysis, solubility profiling protocols, and handling directives. It is designed to bridge the gap between theoretical molecular descriptors and practical bench-level manipulation.
Chemical Identity & Structural Analysis
The compound exists as a substituted pyridine.[3] The ortho positioning of the amino and acetonitrile groups facilitates intramolecular hydrogen bonding, potentially increasing lattice energy and reducing solubility in non-polar media compared to its meta- or para-isomers.
| Property | Detail |
| Chemical Name | 3-Amino-6-methoxypyridine-2-acetonitrile |
| CAS Number | 111796-01-1 |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| SMILES | COc1ccc(N)c(CC#N)n1 |
| InChI Key | Derived from structure (Specific key varies by protonation state) |
| Structural Class | Aminopyridine / Nitrile |
Physicochemical Characterization
Calculated & Predicted Properties
In the absence of a Certificate of Analysis (CoA) with specific batch data, the following calculated descriptors serve as the baseline for experimental design.
| Descriptor | Value (Predicted) | Significance |
| LogP (Octanol/Water) | ~1.1 – 1.4 | Indicates moderate lipophilicity; likely permeable but requires polar organic solvents for high-concentration stocks. |
| Topological PSA | ~78 Ų | Suggests good oral bioavailability potential (<140 Ų); polar surface dominated by the nitrile and amine. |
| pKa (Pyridine N) | ~3.5 – 4.5 | The electron-withdrawing nitrile group at C2 significantly lowers the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). |
| pKa (Aniline NH₂) | ~ -1.0 (Very weak base) | Not protonated under physiological conditions. |
| Melting Point | 125 – 135 °C (Estimated) | Based on the nitro-precursor (117-122°C); amino derivatives typically exhibit higher MPs due to intermolecular H-bonding. |
Experimental Validation Protocols
To validate these values in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol A: pKa Determination via Potentiometric Titration
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Rationale: Accurate pKa is essential for understanding pH-dependent solubility in intestinal fluids.
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Method:
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Dissolve 5 mg of compound in a co-solvent system (e.g., Methanol/Water 50:50) to ensure solubility.
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Titrate with 0.1 M HCl and 0.1 M NaOH under inert gas (N₂) to prevent carbonate formation.
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Yasuda-Shedlovsky Extrapolation: Perform titrations at three different methanol ratios (30%, 40%, 50%) and extrapolate the pKa to 0% organic solvent to obtain the aqueous pKa.
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Solubility Profile
Solvent Compatibility Table
The solubility of 3-Amino-6-methoxypyridine-2-acetonitrile is governed by the "like dissolves like" principle, but the nitrile group introduces dipole interactions that favor aprotic polar solvents.
| Solvent Class | Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Ideal for biological assay stock solutions. Warning: Hygroscopic DMSO can hydrolyze the nitrile over time. |
| Polar Aprotic | DMF | High (>50 mg/mL) | Suitable for synthetic reactions (e.g., cyclizations). |
| Polar Protic | Methanol/Ethanol | Moderate (10-30 mg/mL) | Good for recrystallization; solubility increases with heating. |
| Chlorinated | Dichloromethane | Moderate (5-20 mg/mL) | Useful for extraction during workup. |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Poor solubility due to lipophilic methoxy/aromatic core. |
| Aqueous Acid | 0.1 M HCl | High (>10 mg/mL) | Protonation of the pyridine nitrogen solubilizes the compound. |
Solubility Screening Workflow
The following workflow ensures reproducible solubility data, distinguishing between kinetic (rapid) and thermodynamic (equilibrium) solubility.
Figure 1: Standardized workflow for thermodynamic vs. kinetic solubility determination.
Synthesis & Stability Considerations
Synthetic Pathway & Impurity Markers
Understanding the synthesis allows for the anticipation of specific impurities that affect physicochemical measurements. The compound is typically derived from the reduction of 6-Methoxy-3-nitropyridine-2-acetonitrile (CAS 111795-99-4).
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Precursor: 6-Methoxy-3-nitropyridine-2-acetonitrile.
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Key Impurity A: Unreduced Nitro compound (Yellow color, different retention time).
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Key Impurity B: Hydrolysis product (Amide derivative) – occurs if the nitrile is exposed to strong acid/base during workup.
Figure 2: Synthetic lineage and potential degradation pathway.
Stability & Storage
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Oxidation: The primary amino group is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air and light. Store under Nitrogen/Argon.
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Hydrolysis: The nitrile group is stable at neutral pH but will hydrolyze to the amide (–CONH₂) and subsequently the carboxylic acid (–COOH) in strong acidic or basic aqueous environments.
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Recommendation: Store solid at -20°C in amber vials. Re-test purity via HPLC every 6 months.
Analytical Methods
To confirm identity and purity, the following parameters are standard:
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HPLC:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
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Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile. The amino group requires acidic buffering to improve peak shape (prevent tailing).
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Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/amide bonds).
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1H NMR (DMSO-d6):
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Diagnostic peaks: Methoxy singlet (~3.8 ppm), Methylene singlet of acetonitrile (~4.0 ppm), Broad singlet for NH₂ (~5-6 ppm), and two aromatic doublets for the pyridine ring protons.
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Safety & Handling (GHS)
Signal Word: DANGER
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Hazard Statements:
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H301: Toxic if swallowed (Characteristic of nitriles).
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H315/H319: Causes skin and serious eye irritation (Aminopyridines are irritants).[4]
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H335: May cause respiratory irritation.
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PPE Requirements:
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Nitrile gloves (0.11 mm minimum thickness).
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Chemical safety goggles.
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Fume hood mandatory for all solid handling to avoid inhalation of dust.
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References
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PubChem Compound Summary. 2-Amino-6-methoxy-3-nitropyridine (Precursor Analog Data). National Center for Biotechnology Information. [Link]
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European Commission. Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (Structural Analog Safety Data). Scientific Committee on Consumer Products.[5] [Link]
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ChemSrc. 6-Methoxy-3-nitropyridine-2-acetonitrile (Precursor Properties).[Link]
